Beta-Amyloid (1-12)
Description
Properties
Molecular Weight |
1424.5 |
|---|---|
sequence |
DAEFRHDSGYEV |
Origin of Product |
United States |
Structural Characterization and Conformational Dynamics of Beta Amyloid 1 12
Elucidating Monomeric Conformations of Beta-Amyloid (1-12)
In its monomeric form, Beta-Amyloid (1-12) is classified as an intrinsically disordered peptide, meaning it does not possess a fixed three-dimensional structure in aqueous environments. Instead, it exists as a dynamic ensemble of interconverting conformations.
Random Coil and Transient Secondary Structural Elements
In aqueous solutions, Beta-Amyloid (1-12) predominantly adopts a random coil conformation. acs.orgpnas.org This disordered state lacks a stable secondary structure. However, advanced analytical techniques such as circular dichroism and nuclear magnetic resonance (NMR) have detected the presence of transient, or short-lived, secondary structural elements. biorxiv.org These include turns and bends that can serve as nucleation points for the aggregation process. The inherent flexibility of the peptide backbone in this state enables it to explore a vast conformational space, a characteristic feature of intrinsically disordered proteins.
Alpha-Helical Propensity in Specific Solvents or Membrane-Mimicking Environments
While largely unstructured in water, Beta-Amyloid (1-12) can adopt a more ordered alpha-helical conformation in certain environments. scispace.com In the presence of organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or in environments that mimic cell membranes, such as sodium dodecyl sulfate (B86663) (SDS) micelles, the peptide shows a notable increase in alpha-helical content. researchgate.netnih.gov This structural shift is propelled by hydrophobic interactions between the peptide and the non-polar surroundings, which stabilize the helical fold. NMR studies have demonstrated that in mixtures of TFE and water, the central hydrophobic core of the peptide has a strong tendency to form an alpha-helix. nih.gov This environmentally-driven change in secondary structure is significant, as interactions with cellular membranes are considered a crucial aspect of Beta-Amyloid's biological activities. nih.gov
Structural Analysis of Beta-Amyloid (1-12) Oligomeric and Aggregated States
A defining characteristic of amyloid peptides is their transition from a soluble monomeric state to insoluble aggregates. For Beta-Amyloid (1-12), this involves a significant conformational rearrangement, leading to the formation of beta-sheet rich structures that can further assemble into a variety of oligomeric and aggregated forms.
Formation of Beta-Sheet Rich Structures
During aggregation, Beta-Amyloid (1-12) undergoes a conformational change from a random coil or alpha-helical state to a structure dominated by beta-sheets. nih.govpnas.org This is the quintessential secondary structure found in amyloid fibrils. The formation of these beta-sheets is a cooperative process where intermolecular hydrogen bonds are established between the backbones of adjacent peptide chains, resulting in a stable, extended beta-strand conformation. acs.org These strands then align to create the beta-sheets that constitute the fundamental building blocks of the larger aggregates. acs.org Spectroscopic methods like circular dichroism and Fourier-transform infrared spectroscopy are pivotal in observing this transition, revealing a characteristic spectral shift that signals the formation of beta-sheets.
Polymorphism in Beta-Amyloid (1-12) Aggregates
The aggregated forms of Beta-Amyloid (1-12) display considerable structural diversity, a phenomenon referred to as polymorphism. pnas.orgpnas.org This indicates that the peptide can assemble into a range of morphologically distinct aggregates, such as oligomers, protofibrils, and mature fibrils. mdpi.comnih.gov While all are rich in beta-sheets, they differ in their detailed molecular organization. nih.govacs.org Factors like solution conditions (e.g., pH, ionic strength, temperature) and the presence of other molecules can influence the specific type of aggregate that forms. nih.gov This polymorphism is not merely a difference in external shape but extends to the molecular level, with varied arrangements of the beta-sheets within the core of the fibril. pnas.org This structural heterogeneity is believed to contribute to the different biological effects observed with various amyloid preparations.
Influence of Sequence Variations and N-Terminal Modifications on Beta-Amyloid (1-12) Conformation
The primary amino acid sequence of Beta-Amyloid (1-12) and chemical modifications at its N-terminus can significantly affect its conformational behavior and tendency to aggregate.
Research has demonstrated that even single amino acid substitutions within the 1-12 sequence can alter its structure and aggregation patterns. nih.gov For instance, mutations that increase the peptide's hydrophobicity can accelerate aggregation and stabilize the beta-sheet conformation. mdpi.com Conversely, introducing charged or bulky residues can disrupt the efficient packing of peptide chains and hinder fibril formation.
N-terminal modifications are also of great importance. The N-terminus of Beta-Amyloid found in the brain is known to be varied, with modifications including truncation, the cyclization of the N-terminal glutamate (B1630785) to form pyroglutamate (B8496135), and the isomerization of aspartate. mdpi.comnih.gov These changes can alter the peptide's charge, hydrophobicity, and conformational flexibility, thereby influencing its aggregation pathway. mdpi.compnas.org For example, the formation of pyroglutamate at the N-terminus has been shown to increase the rate of aggregation and the stability of Beta-Amyloid peptides. nih.gov
| Parameter | Observation | Implication |
| Monomeric State (Aqueous) | Predominantly random coil with transient turns. acs.orgpnas.org | High conformational flexibility allows for interactions with various molecules and can initiate aggregation. |
| Monomeric State (Membrane-mimetic) | Increased alpha-helical content, especially in the central hydrophobic region. scispace.comresearchgate.netnih.gov | Interaction with cell membranes can induce a more ordered structure, potentially altering its biological function. nih.gov |
| Aggregation | Transition from random coil/alpha-helix to beta-sheet rich structures. nih.govpnas.org | Leads to the formation of stable, insoluble aggregates that are characteristic of amyloid deposits. |
| Aggregate Structure | Exhibits polymorphism, forming various morphologies like oligomers and fibrils. pnas.orgpnas.org | Structural diversity may result in different biological activities and toxicities. nih.gov |
| Sequence Variations | Single amino acid changes can modify aggregation propensity. nih.gov | Underscores the critical role of the primary sequence in determining the likelihood of amyloid formation. |
| N-terminal Modifications | Modifications such as pyroglutamation can enhance aggregation. nih.gov | Post-translational modifications can serve as key triggers for the start of amyloid formation. mdpi.com |
Comparative Structural Dynamics of Beta-Amyloid (1-12) with Longer Amyloid Beta Peptides
The structural dynamics of Aβ(1-12) differ profoundly from those of the longer, aggregation-prone peptides Aβ(1-40) and Aβ(1-42). The primary reason for this divergence is the absence of the central hydrophobic core and the C-terminal hydrophobic sequence in the Aβ(1-12) fragment. These regions are essential for the conformational transitions that lead to fibril formation in the longer peptides. frontiersin.orgnih.gov
Longer Aβ peptides, such as Aβ(1-40) and Aβ(1-42), possess distinct domains that drive their aggregation. Solid-state NMR studies have identified stable β-sheet cores in fibrils of longer peptides, commonly involving residues 12-24 and 30-40. pnas.org These regions form parallel, in-register β-sheets that stack to create the characteristic cross-β structure of amyloid fibrils. pnas.orgnih.gov Aβ(1-12), lacking these core sequences, is incapable of forming such stable, self-propagating aggregates on its own.
Molecular dynamics simulations reveal that while the N-terminal domain (including the 1-12 sequence) of Aβ(1-40) and Aβ(1-42) is flexible, the peptides as a whole can undergo a significant conformational transition from a random coil or α-helical state to a β-sheet-rich structure, which is a critical step in amyloidogenesis. frontiersin.org Aβ(1-12) does not undergo this pathological conformational change.
Furthermore, the two extra residues (Isoleucine-Alanine) at the C-terminus of Aβ(1-42) compared to Aβ(1-40) significantly alter its structural dynamics and aggregation propensity. acs.org These residues contribute to a more stable oligomeric structure and facilitate the conversion to fibrillar forms, making Aβ(1-42) more amyloidogenic. acs.orgnih.gov In some fibril structures of Aβ(1-42), the C-terminal Alanine-42 forms a stabilizing salt bridge with Lysine-28, a feature completely absent in the truncated Aβ(1-12) fragment. nih.gov In cryo-electron microscopy studies of Aβ(1-42) fibrils, the initial N-terminal residues (up to residue 12) are often unresolved, underscoring their high degree of flexibility and lack of participation in the stable fibril core. researchgate.net
Comparative Table of Aβ Peptide Dynamics
| Feature | Beta-Amyloid (1-12) | Beta-Amyloid (1-40) | Beta-Amyloid (1-42) |
|---|---|---|---|
| Key Structural Motifs | Primarily random coil; transient helices. wikipedia.orgfrontiersin.org | Contains β-strand regions (e.g., ~18-26, ~31-40) that form a β-loop-β motif in fibrils. nih.govpnas.org | Contains β-strand regions that can form a unique triple-β-sheet motif in fibrils. nih.gov |
| Aggregation Propensity | Non-aggregating on its own. | High propensity to aggregate and form amyloid fibrils. nih.gov | Highest propensity to aggregate, forming fibrils more rapidly than Aβ(1-40). nih.govpnas.org |
| Conformational Flexibility | Highly flexible, intrinsically disordered. nih.gov | N-terminus is flexible, but the core forms a stable, structured fibril. nih.gov | N-terminus is flexible; C-terminus is more structured than in Aβ(1-40), contributing to higher aggregation rates. wikipedia.orgacs.org |
| Fibril Core Participation | Does not form or participate in a stable fibril core. researchgate.net | Residues from ~12-40 form the stable, structured core of the fibril. pnas.org | Residues from ~12-42 form the stable fibril core, which can adopt different polymorphs than Aβ(1-40). nih.govpnas.org |
Aggregation Propensity and Pathways of Beta Amyloid 1 12
Kinetics and Thermodynamics of Beta-Amyloid (1-12) Self-Assembly
The self-assembly of Beta-Amyloid (1-12) is a complex process governed by principles of kinetics and thermodynamics, leading to the formation of ordered aggregates.
Nucleation-Dependent Polymerization Mechanisms
The aggregation of Beta-Amyloid (1-12) typically follows a nucleation-dependent polymerization mechanism. nih.govnih.govresearchgate.netnih.gov This process is characterized by a sigmoidal curve with three distinct phases: a lag phase, a growth or elongation phase, and a steady-state or plateau phase. frontiersin.orgnih.gov
Lag Phase: During this initial phase, monomeric Aβ peptides undergo conformational changes and associate to form small, unstable oligomers. The formation of a stable nucleus is the rate-limiting step of the entire aggregation process. nih.govresearchgate.net This nucleus is the highest energy state and the least populated species during aggregation. frontiersin.org
Elongation Phase: Once a stable nucleus is formed, it acts as a template for the rapid addition of further monomers, leading to the growth of larger aggregates, such as protofibrils and mature fibrils. nih.govresearchgate.net
Plateau Phase: The reaction reaches a steady state when the concentration of monomers decreases, and the formation of new aggregates is balanced by the dissociation of existing ones.
The kinetics of this process are highly dependent on the peptide concentration. nih.gov Higher concentrations of Beta-Amyloid (1-12) can lead to a shorter lag phase and a faster aggregation rate. nih.gov Furthermore, the process is reversible, with a critical concentration below which fibril formation is not favored. aip.org
Delineation of On-Pathway and Off-Pathway Aggregation Routes
The aggregation of amyloid peptides is not a single, linear process but can proceed through multiple pathways, broadly categorized as on-pathway and off-pathway. researchgate.netnih.govresearchgate.net
On-Pathway Aggregation: This route leads to the formation of the characteristic amyloid fibrils. It involves the formation of structured oligomers that evolve into protofibrils and finally into mature fibrils with a cross-β sheet structure. nih.govresearchgate.net These on-pathway oligomers are considered necessary precursors for fibril formation. nih.gov
Identification and Characterization of Beta-Amyloid (1-12) Oligomeric Intermediates
Oligomeric intermediates are transient, low-molecular-weight aggregates that form during the early stages of amyloid self-assembly. mdpi.comnih.gov These species are often considered to be the most neurotoxic forms of Aβ. mdpi.comnih.govnih.gov
Due to their transient and heterogeneous nature, characterizing these oligomers is challenging. mdpi.com However, various biophysical techniques have been employed to identify and study them:
Single-Molecule Fluorescence Techniques: Methods like single-molecule Förster resonance energy transfer (smFRET) and fluorescence correlation spectroscopy (FCS) allow for the detection and characterization of individual oligomers in solution, providing insights into their size, conformation, and evolution over time. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR can provide high-resolution structural information on the interactions between Aβ monomers and the formation of early oligomers. nih.govcore.ac.uk Solid-state NMR (ssNMR) is used to characterize the structure of the final fibrillar aggregates. nih.govnih.gov
Split-Luciferase Complementation Assay: This technique has been developed to monitor the formation of Aβ oligomers in a cellular context, revealing the presence of various oligomeric species, including dimers, trimers, and larger assemblies. nih.gov
Studies have revealed a variety of oligomeric species with different sizes and structures, including dimers, trimers, and larger oligomers up to 24-36-mers. nih.gov Some oligomers may adopt a β-sheet structure, while others can be unstructured or have different secondary structures. nih.gov
Environmental and Molecular Modulators of Beta-Amyloid (1-12) Aggregation
The aggregation of Beta-Amyloid (1-12) is highly sensitive to its environment. Various factors can significantly modulate the kinetics and pathways of aggregation.
| Environmental Factor | Effect on Beta-Amyloid (1-12) Aggregation | Research Findings |
| pH | Influences the charge state of amino acid residues, affecting electrostatic interactions and aggregation propensity. | Lower pH levels can accelerate the aggregation kinetics of Aβ peptides. nih.gov Changes in pH can also affect the morphology of the resulting aggregates. mdpi.com For instance, Aβ40 aggregates formed at pH 5.5 were found to be more abundant and consisted of oligomers and protofibrils, while those formed at pH 7.4 were more fibrillar. mdpi.com |
| Ionic Strength | Modulates electrostatic screening between peptide molecules. | Increasing ionic strength generally accelerates Aβ aggregation by shielding electrostatic repulsion between monomers, thus promoting their association. nih.govnih.govacs.org The effect of ionic strength can be more pronounced at higher pH values. nih.gov |
| Temperature | Affects the rate of molecular motion and the stability of different peptide conformations. | Higher temperatures generally accelerate the rate of fibril formation. oup.comaip.org Slight increases in temperature within the physiological range can significantly impact the fibrillation process. nih.govacs.org |
Role of Specific Metal Ions in Aggregation Modulation
Metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), are known to play a crucial role in modulating Aβ aggregation. nih.govrsc.orgresearchgate.net
| Metal Ion | Effect on Beta-Amyloid (1-12) Aggregation | Research Findings |
| Copper (Cu²⁺) | Can accelerate aggregation, often leading to the formation of amorphous aggregates rather than fibrils. oup.comnih.gov | Cu²⁺ ions can bind to the N-terminal region of Aβ and have been shown to accelerate aggregation by shortening or eliminating the lag phase. nih.govacs.org At higher concentrations, Cu²⁺ can favor the formation of amorphous precipitates over fibrils. nih.gov |
| Zinc (Zn²⁺) | Can either promote or inhibit aggregation depending on the concentration and conditions. | Zn²⁺ ions have also been shown to accelerate Aβ aggregation. nih.gov However, they can also alter the aggregation pathway and, in some cases, destabilize fibril structures more effectively than copper ions. rsc.orgresearchgate.net The presence of Zn²⁺ can modify the influence of pH and ionic strength on aggregation kinetics. nih.gov |
The interaction of metal ions with Beta-Amyloid (1-12) is complex and can significantly alter the aggregation landscape, potentially shifting the equilibrium between on-pathway fibril formation and off-pathway amorphous aggregation. researchgate.netnih.gov This modulation is thought to be a key factor in the pathological aggregation of Aβ in Alzheimer's disease.
Cross-Seeding and Co-Aggregation with Other Amyloidogenic Peptides and Proteins
Cross-seeding is a phenomenon where pre-formed amyloid fibrils of one protein can catalyze the aggregation of a different protein. nih.gov This process is implicated in the pathology of several neurodegenerative diseases where multiple amyloidogenic proteins are found to co-localize, such as Aβ and tau in Alzheimer's disease, or Aβ and α-synuclein in dementia with Lewy bodies. frontiersin.orgtmc.edumdpi.com
Specific studies detailing the cross-seeding or co-aggregation of the isolated Beta-Amyloid (1-12) fragment with other amyloidogenic proteins like tau or α-synuclein are scarce. Research into these interactions has overwhelmingly used full-length Aβ peptides. These studies show that full-length Aβ can directly interact with and promote the aggregation of both tau and α-synuclein. acs.orgnih.govmdpi.com The interaction between Aβ and tau is a critical aspect of Alzheimer's pathology, where Aβ oligomers are thought to facilitate the aggregation and spread of tau pathology. tmc.eduacs.orgnih.gov Similarly, interactions between Aβ and α-synuclein can lead to the formation of co-assembled oligomers. frontiersin.orgnih.gov
Table 2: Summary of Known Cross-Seeding Interactions Involving Beta-Amyloid (Note: This table summarizes findings for full-length Beta-Amyloid peptides, as specific data for the (1-12) fragment is not available.)
| Interacting Protein | Beta-Amyloid Species Studied | Observed Outcome | Reference |
|---|---|---|---|
| Tau | Aβ (full-length) | Aβ oligomers promote tau aggregation and seeding. | acs.orgnih.gov |
| α-Synuclein | Aβ (full-length) | Aβ and α-synuclein directly interact to form co-assembled oligomers, potentially enhancing oligomerization. | frontiersin.orgnih.govnih.gov |
Interactions of Beta Amyloid 1 12 with Biological Components in Model Systems
Beta-Amyloid (1-12) Interactions with Model Biological Membranes
The interaction between beta-amyloid (Aβ) peptides and cell membranes is a critical area of research. These interactions can modulate the physicochemical properties of the membrane and are considered a plausible mechanism in the pathology of neurodegenerative diseases. acs.org The initial contact of Aβ with the cell membrane is influenced by both electrostatic and hydrophobic forces. nih.govmdpi.com Aβ is an amphiphilic peptide, with a hydrophilic N-terminus and a hydrophobic C-terminus. nih.gov This dual nature dictates how it orients and interacts with the lipid bilayer.
Membrane Binding and Surface Interactions
The binding of beta-amyloid (Aβ) peptides to model biological membranes is a multifaceted process governed by a combination of electrostatic and hydrophobic interactions. nih.govmdpi.com The initial attachment of Aβ to the cell surface is often mediated by electrostatic forces between the charged residues of the peptide and the lipid headgroups of the membrane. nih.gov Specifically, the positively charged amino acids in the Aβ sequence can interact favorably with negatively charged lipid components, such as phosphatidylserine (B164497) and gangliosides. nih.govportlandpress.com This electrostatic attraction can lead to the adsorption of Aβ monomers and small oligomers onto the membrane surface. nih.govmdpi.com
Following the initial binding, hydrophobic interactions play a crucial role in the subsequent steps of membrane association. The hydrophobic C-terminal region of the Aβ peptide can insert itself into the hydrophobic core of the lipid bilayer. nih.gov This insertion is influenced by the lipid composition of the membrane, with components like cholesterol and sphingomyelin (B164518) modulating the binding and aggregation of Aβ. nih.gov For instance, cholesterol can facilitate the deeper penetration of Aβ into the lipid bilayer, which in turn promotes conformational changes and aggregation of the peptide. nih.gov
The surface interactions of Aβ with the membrane are not static; they can induce significant changes in both the peptide and the lipid bilayer. Upon binding to the membrane, Aβ can undergo a conformational transition, often from a random coil or α-helical structure to a β-sheet-rich conformation. nih.gov This change is a key step in the formation of larger, more toxic Aβ aggregates. nih.gov Concurrently, the binding and aggregation of Aβ on the membrane surface can disrupt the local lipid organization, leading to changes in membrane properties. acs.org
| Factor | Role in Aβ (1-12) Membrane Binding | Supporting Evidence |
| Electrostatic Interactions | Initial attraction and adsorption of Aβ to the membrane surface. nih.gov | Mediated by charged amino acid residues in Aβ and negatively charged lipid headgroups. nih.gov |
| Hydrophobic Interactions | Insertion of the Aβ peptide into the lipid bilayer core. nih.gov | Driven by the hydrophobic C-terminal domain of Aβ. nih.gov |
| Membrane Composition | Modulates the extent and nature of Aβ binding and aggregation. nih.gov | Cholesterol and sphingomyelin can enhance Aβ interaction and aggregation. nih.gov |
| Conformational Changes | Aβ transitions to a β-sheet structure upon membrane binding. nih.gov | This conformational change is a critical step in the formation of toxic aggregates. nih.gov |
Alteration of Membrane Biophysical Properties (e.g., Fluidity, Lipid Packing)
The interaction of beta-amyloid (Aβ) peptides with model biological membranes can lead to significant alterations in the biophysical properties of the lipid bilayer, including its fluidity and lipid packing. acs.org These changes are a direct consequence of the binding and insertion of Aβ into the membrane.
In addition to changes in fluidity, Aβ interactions can also affect lipid packing. The insertion of Aβ peptides into the membrane can disrupt the ordered arrangement of lipid molecules, leading to changes in local lipid packing. acs.org This can create defects in the membrane structure. Furthermore, Aβ can induce an increase in the amount of water in the hydrophobic region of the bilayer, which has been proposed as a mechanism for the observed decrease in the thickness of the lipid bilayer in the presence of Aβ. frontiersin.org The electrostatic forces between Aβ and membrane lipids can also cause a reorientation of lipids and cholesterol, leading to a thermodynamically more stable, yet altered, membrane structure. frontiersin.org
| Biophysical Property | Effect of Aβ (1-12) Interaction | Research Findings |
| Membrane Fluidity | Decrease | Aβ oligomers significantly perturb membrane fluidity by altering acyl-chain mobility. frontiersin.org In some cases, Aβ-40 elongation can lead to eventual fluidization. biorxiv.org |
| Lipid Packing | Altered | Aβ insertion disrupts the ordered arrangement of lipids. acs.org |
| Membrane Thickness | Decrease | Aβ can increase water content in the hydrophobic core, leading to thinning of the bilayer. frontiersin.org |
| Lipid Organization | Reorientation | Electrostatic forces can cause lipids and cholesterol to adopt different, more stable orientations. frontiersin.org |
Mechanisms of Membrane Permeabilization and Pore Formation Induced by Beta-Amyloid (1-12)
The interaction of beta-amyloid (Aβ) peptides with cellular membranes can lead to a loss of membrane integrity, a phenomenon known as membrane permeabilization. This process is considered a key mechanism of Aβ-induced cellular toxicity. Several models have been proposed to explain how Aβ disrupts the membrane barrier, including the formation of discrete pores or channels, a "carpeting" effect, and a detergent-like effect. researchgate.net
One of the most prominent hypotheses is the formation of pore-like structures by Aβ oligomers. mdpi.comresearchgate.net According to this "channel hypothesis," Aβ monomers or small oligomers insert into the lipid bilayer and assemble into transmembrane pores. mdpi.com These pores can act as non-specific ion channels, allowing for the unregulated passage of ions, such as calcium, across the membrane. mdpi.com The influx of calcium can disrupt cellular homeostasis and trigger apoptotic pathways. mdpi.comportlandpress.com The formation of these channels is reported to be dependent on the presence of anionic lipids and is favored in acidic conditions. mdpi.com Studies have shown that while Aβ(1-40) tends to form amyloid fibrils, Aβ(1-42) is more prone to assembling into β-barrel channel-like oligomers that insert into lipid bilayers. mdpi.compnas.org
Another proposed mechanism is the "carpeting" or "detergent-like" effect. In this model, Aβ peptides accumulate on the surface of the membrane. researchgate.net Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, essentially solubilizing the lipid bilayer and causing the formation of micelles or other lipid-peptide complexes. researchgate.net This leads to a generalized leakage of cellular contents rather than the formation of discrete pores. biorxiv.org Evidence also suggests that Aβ oligomers possess surfactant-like properties, enabling them to remove lipids from the cell membrane, thereby thinning and disrupting it. researchgate.net
A combination of these mechanisms is likely to occur simultaneously. mdpi.com The specific mechanism may also depend on the Aβ fragment, its concentration, and the composition of the membrane. mdpi.comresearchgate.net For instance, some studies suggest a two-step disruption mechanism where initial ion channel formation is followed by non-specific membrane fragmentation as Aβ fibrillation progresses. acs.org
Molecular Interactions of Beta-Amyloid (1-12) with Specific Proteins and Receptors in In Vitro Systems
Beyond its interactions with lipid membranes, beta-amyloid (Aβ) can also engage in specific molecular interactions with a variety of proteins, including chaperones and cell surface receptors. These interactions are crucial for understanding the broader biological consequences of Aβ accumulation.
Binding to Chaperone Proteins and Protein-Protein Interaction Networks
Beta-amyloid (Aβ) peptides have been shown to interact with various molecular chaperones in vitro. These chaperones can modulate the aggregation pathway of Aβ, influencing the formation of different species, from monomers and oligomers to mature fibrils.
One well-studied interaction is with the small heat shock protein αB-crystallin. In vitro studies have demonstrated that αB-crystallin can bind to Aβ(1-40) and inhibit the fibril formation of Aβ(1-42). pnas.orgnih.gov It achieves this by binding to Aβ fibrils and inhibiting their elongation, a crucial step in fibril proliferation. nih.gov However, some reports suggest that pre-incubation of Aβ(1-40) with αB-crystallin can lead to enhanced toxicity despite the reduction in fibril formation, possibly by stabilizing smaller, more toxic oligomeric species. pnas.org Other chaperones, such as Hsp90, have been shown to bind to monomeric α-synuclein, a protein also involved in neurodegenerative diseases, and influence its aggregation in an ATP-dependent manner. mdpi.com
The interactions of Aβ are not limited to individual chaperones but extend to complex protein-protein interaction (PPI) networks. nih.govplos.org These networks involve numerous proteins that can directly or indirectly influence Aβ metabolism and aggregation. nih.gov For example, the SGT protein, a negative regulator of HSP70-dependent chaperone function, has been identified as a component of the Aβ interactome. pnas.org By constructing and analyzing these networks, researchers aim to identify key hub proteins and pathways that are central to the effects of Aβ. nih.govgenominfo.org These networks reveal strong associations between known amyloidogenic proteins and other proteins related to amyloid fibril formation, highlighting the interconnectedness of the cellular response to protein misfolding. nih.gov
| Chaperone/Protein Network | Interaction with Aβ (1-12) | Functional Consequence in Vitro |
| αB-crystallin | Binds to Aβ(1-40) and Aβ(1-42) fibrils. pnas.orgnih.gov | Inhibits fibril elongation. nih.gov May enhance toxicity by stabilizing oligomers. pnas.org |
| Hsp90 | Binds to monomeric α-synuclein (related amyloidogenic protein). mdpi.com | Modulates aggregation in an ATP-dependent manner. mdpi.com |
| SGT Protein | Interacts within the Aβ protein-protein interaction network. pnas.org | Negative regulator of HSP70 chaperone function. pnas.org |
| Protein-Protein Interaction Networks | Aβ is a node in a complex network of interacting proteins. nih.gov | Reveals interconnected pathways and key hub proteins involved in amyloidogenesis. nih.govgenominfo.org |
Interaction with Cell Surface Receptors (e.g., PrPC, mGluR5) and Downstream Signaling Pathways (excluding clinical implications)
Beta-amyloid (Aβ) oligomers can bind to specific cell surface receptors, initiating intracellular signaling cascades that contribute to synaptic dysfunction. Two prominent receptors implicated in Aβ binding are the cellular prion protein (PrPC) and the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Cellular Prion Protein (PrPC): In vitro studies have demonstrated a high-affinity binding interaction between Aβ oligomers and PrPC. pnas.org This interaction is thought to be a critical step in mediating the downstream toxic effects of Aβ. nih.gov The binding of Aβ oligomers to PrPC can trigger the activation of the Src family tyrosine kinase Fyn. nih.govmdpi.com Activated Fyn, in turn, can phosphorylate other downstream targets, leading to alterations in synaptic function. mdpi.com While some studies suggest that PrPC is essential for Aβ-induced synaptic impairment, others have found that Aβ oligomers can exert their toxic effects independently of PrPC, indicating the complexity of these interactions. pnas.org
Metabotropic Glutamate Receptor 5 (mGluR5): Aβ oligomers have been shown to interact with mGluR5, often in a complex with PrPC. mdpi.comacs.org While Aβ oligomers may not bind directly to mGluR5, they can promote the clustering and altered signaling of this receptor on the neuronal surface. mdpi.comnih.gov This interaction can lead to the over-activation of mGluR5 and subsequent dysregulation of calcium homeostasis and other downstream signaling pathways. nih.govfrontiersin.org For instance, the Aβ-PrPC-mGluR5 complex can mediate increases in intracellular calcium. nih.gov The activation of mGluR5 has also been linked to the stimulation of kinases such as c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 5 (Cdk5), and p38 mitogen-activated protein kinase (MAPK). jneurosci.org
Downstream Signaling: The binding of Aβ to these receptors initiates a cascade of intracellular signaling events. As mentioned, the activation of Fyn kinase is a key event following Aβ-PrPC interaction. mdpi.com This can lead to the phosphorylation of the NMDA receptor subunit NR2B, altering its function and contributing to excitotoxicity. nih.gov The interaction with mGluR5 can also trigger signaling through G-proteins, leading to the activation of phospholipase C and subsequent production of inositol (B14025) trisphosphate and diacylglycerol, which further modulate intracellular calcium levels and protein kinase C activity. The Aβ-RAGE interaction can activate signaling pathways including mitogen-activated protein kinase (MAPK), glycogen (B147801) synthase kinase 3 (GSK-3), and nuclear factor kappa-B (NF-κB). imrpress.com Additionally, intracellular Aβ has been shown to interrupt the insulin (B600854)/Akt signaling pathway by preventing the association between PDK and Akt. molbiolcell.org
Intracellular Localization and Accumulation Mechanisms of Beta-Amyloid (1-12) in Non-Human Models
The intracellular accumulation of amyloid-beta (Aβ) is considered an early and critical event in the pathogenesis of Alzheimer's disease, preceding the formation of extracellular plaques. springermedizin.demdpi.com While extensive research has focused on longer Aβ peptides, such as Aβ(1-40) and Aβ(1-42), specific investigations into the N-terminal fragment Aβ(1-12) have provided distinct evidence for its intracellular presence in non-human model systems.
Studies utilizing transgenic rat models (McGill-R-Thy1-APP) that overexpress human amyloid precursor protein (APP) have been instrumental in detecting intracellular Aβ. springermedizin.de In these models, a monoclonal antibody, McSA1, which specifically recognizes the N-terminal epitope of human Aβ (residues 1-12), has been used to identify the intracellular localization of this fragment. springermedizin.de
Research findings indicate that immunoreactivity for Aβ(1-12) is detectable within neurons at very early stages, as early as one week of age in these transgenic rats. springermedizin.de This accumulation occurs robustly in the intraneuronal compartment long before any evidence of extracellular amyloid plaque deposition, which typically appears between 6 to 8 months of age in this model. springermedizin.de Quantitative co-localization analysis has confirmed that the signal from the McSA1 antibody is distinct from that of the full-length amyloid precursor protein (APP) or its C-terminal fragments (CTFs), confirming the specific presence of an N-terminal Aβ fragment. springermedizin.de
While the precise mechanisms for the internalization and accumulation of the Aβ(1-12) fragment are not fully elucidated, the general understanding of Aβ uptake by neurons and glial cells in model systems involves several pathways. These include regulated endocytosis and receptor-mediated uptake. nih.govnih.gov Although demonstrated primarily for longer Aβ peptides, receptors such as the low-density lipoprotein receptor-related protein-1 (LRP1) and the receptor for advanced glycation end products (RAGE) are known to mediate Aβ internalization. nih.govfrontiersin.org Studies on the shorter, non-aggregating Aβ(1-30) fragment have shown that its cellular uptake is a receptor-mediated process, suggesting that similar mechanisms could be applicable to Aβ(1-12). pnas.org
Once inside the cell, various Aβ species have been found to accumulate in different compartments. In numerous cell culture and animal models, Aβ has been localized to endosomes, lysosomes, and mitochondria. frontiersin.orgpnas.org The accumulation within acidic vesicles like lysosomes is thought to be a result of the cell's attempt to degrade the peptide. pnas.org The presence of Aβ within mitochondria has been linked to cellular dysfunction. nih.govoup.com In the context of the McGill-R-Thy1-APP rat model, the Aβ(1-12) immunoreactive material was clearly observed within the intraneuronal compartment, laying the groundwork for further studies to pinpoint its precise subcellular localization. springermedizin.de
The early and distinct intraneuronal accumulation of an Aβ species containing the 1-12 sequence highlights the potential role of N-terminal fragments in the initial stages of Alzheimer's-related pathology. springermedizin.de
Data Table: Intraneuronal Detection of Beta-Amyloid (1-12) in a Transgenic Rat Model
| Feature | Description | Source |
| Model System | McGill-R-Thy1-APP Transgenic Rat | springermedizin.de |
| Target Analyte | Intracellular Beta-Amyloid (Aβ) containing the N-terminal region (residues 1-12) | springermedizin.de |
| Detection Method | Monoclonal Antibody (McSA1) specific for the human Aβ(1-12) epitope | springermedizin.de |
| Earliest Detection | As early as 1 week of age | springermedizin.de |
| Cellular Localization | Intraneuronal compartment (in the absence of extracellular plaques) | springermedizin.de |
| Key Finding | Robust intracellular Aβ immunoreactivity precedes extracellular plaque formation. The signal is distinct from APP and its C-terminal fragments. | springermedizin.de |
Enzymatic Processing and Degradation of Beta Amyloid 1 12
Identification of Proteases Capable of Cleaving or Degrading Beta-Amyloid (1-12)
A number of proteases, primarily zinc metalloendopeptidases, have been identified as having the ability to degrade Aβ peptides. portlandpress.comoup.com While many studies focus on the degradation of full-length Aβ, the cleavage sites identified often fall within the N-terminal region, indicating an ability to process or generate the Aβ(1-12) fragment. The primary enzymes implicated in the cleavage of the Aβ(1-12) sequence include:
Neprilysin (NEP) : A membrane-bound zinc-dependent endopeptidase, NEP is considered a major Aβ-degrading enzyme in the brain. mdpi.comnih.govfrontiersin.org It is known to cleave Aβ at multiple sites and exhibits a preference for cleaving on the amino-terminal side of hydrophobic residues. nih.gov Its activity is crucial for regulating the levels of soluble Aβ. nih.gov
Insulin-Degrading Enzyme (IDE) : IDE is another significant protease involved in the clearance of soluble Aβ. portlandpress.compnas.org This thiol-dependent metalloendopeptidase degrades several small peptides, including insulin (B600854) and Aβ. tandfonline.comnih.gov Studies show that IDE can cleave full-length Aβ at various points, including sites that would generate or process the Aβ(1-12) fragment. pnas.orgnih.gov
Endothelin-Converting Enzymes (ECE-1 and ECE-2) : These enzymes are also members of the M13 family of zinc metalloproteases. nih.gov While named for their role in processing endothelins, they have been shown to degrade Aβ peptides effectively, thereby reducing their accumulation. nih.govnih.gov Deficiencies in ECE have been linked to increased Aβ levels in mouse models. nih.gov
Angiotensin-Converting Enzyme (ACE) : ACE, a key enzyme in the renin-angiotensin system, has also been shown in vitro to cleave Aβ peptides, producing smaller, less toxic fragments. oup.comnih.gov
Table 1: Key Proteases in Beta-Amyloid (1-12) Processing
| Protease | Enzyme Family | Primary Function | Role in Aβ Degradation |
|---|---|---|---|
| Neprilysin (NEP) | M13 Zinc Metalloendopeptidase | Degradation of various physiological peptides | A major Aβ-degrading enzyme in the brain. mdpi.comnih.gov |
| Insulin-Degrading Enzyme (IDE) | Inverted Zinc Metalloendopeptidase | Degradation of insulin and other small peptides | Principal regulator of Aβ levels in neuronal cells. pnas.orgnih.gov |
| Endothelin-Converting Enzyme (ECE) | M13 Zinc Metalloendopeptidase | Conversion of big endothelins to active forms | Contributes significantly to Aβ catabolism. nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Zinc Metalloendopeptidase | Converts angiotensin I to angiotensin II | Capable of cleaving Aβ in vitro. oup.comnih.gov |
Mapping Proteolytic Cleavage Sites within Beta-Amyloid (1-12) Sequence
The sequence of Beta-Amyloid (1-12) is DAEFRHDSGYEV. Research involving the degradation of full-length Aβ has allowed for the mapping of specific cleavage sites within this N-terminal region. The cleavage action of these proteases can either degrade the Aβ(1-12) fragment or generate it from longer Aβ species.
Neprilysin (NEP) has been shown to cleave Aβ at several locations. Within the 1-12 sequence, prominent cleavage sites have been identified between Gly⁹-Ser¹⁰. oup.com Other studies suggest additional sites, such as between Arg⁵-His⁶ and His⁶-Asp⁷. Analysis of degradation products confirms the generation of fragments like Aβ(1-9), indicating a cleavage after Gly⁹. nih.govuzh.ch
Insulin-Degrading Enzyme (IDE) also has multiple cleavage sites in Aβ. A key site relevant to the Aβ(1-12) fragment is the cleavage at the Val¹²-His¹³ bond. oup.comnih.gov This action would generate the Aβ(1-12) peptide from a longer precursor. Interestingly, studies suggest that once the Aβ(1-12) fragment is formed, it is not further degraded by IDE, indicating it can be a stable end-product of this particular degradation pathway. nih.gov
Angiotensin-Converting Enzyme (ACE) has been reported to cleave Aβ between Asp⁷-Ser⁸. oup.com
The table below summarizes the known cleavage sites for these proteases within the first 12 amino acids of the Beta-Amyloid peptide.
Table 2: Proteolytic Cleavage Sites within the Beta-Amyloid (1-12) Sequence
| Protease | Cleavage Site (within Aβ 1-12) | Resulting N-terminal Fragment | Source |
|---|---|---|---|
| Neprilysin (NEP) | Gly⁹ ↓ Ser¹⁰ | Aβ(1-9) | oup.comnih.gov |
| Arg⁵ ↓ His⁶ | Aβ(1-5) | ||
| His⁶ ↓ Asp⁷ | Aβ(1-6) | ||
| Insulin-Degrading Enzyme (IDE) | Val¹² ↓ His¹³ | Aβ(1-12) | oup.comnih.gov |
| Angiotensin-Converting Enzyme (ACE) | Asp⁷ ↓ Ser⁸ | Aβ(1-7) | oup.com |
The table indicates the bond cleaved by the enzyme (↓).
Advanced Methodologies for Studying Beta Amyloid 1 12
Spectroscopic Techniques for Conformational and Aggregation Analysis
Spectroscopic methods are indispensable for probing the conformational landscape and aggregation kinetics of Aβ(1-12) in various environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides and proteins at atomic resolution.
Solution NMR studies have been instrumental in characterizing the conformational ensemble of monomeric Aβ peptides in solution. While specific high-resolution structural data for the isolated Aβ(1-12) fragment is less common in the literature compared to longer Aβ peptides, general principles from studies on Aβ(1-40) and Aβ(1-42) can be inferred. These studies show that monomeric Aβ is intrinsically disordered, undergoing extensive dynamics on multiple time scales. acs.org NMR can monitor the disappearance of monomer signals as they incorporate into higher-order aggregates, which become too large and broaden beyond detection. pnas.org For instance, detailed NMR analysis of Aβ peptides has revealed reversible conformational changes and transient turn structures in regions that are precursors to the formation of a "nucleus" for fibril formation. core.ac.uk
Solid-State NMR (ssNMR) provides unparalleled insight into the structure of insoluble Aβ aggregates, such as fibrils. Although much of the focus has been on the full-length peptides, ssNMR studies have established that Aβ fibrils consist of a cross-β structure where β-strands run perpendicular to the fibril axis. frontiersin.org For Aβ(1-40) fibrils, ssNMR has shown that the N-terminal segment, including the (1-12) region, can be structurally disordered even within the fibril, with full structural order often beginning around residue Y10. pnas.org This suggests that the Aβ(1-12) fragment itself may retain significant flexibility even when part of a larger fibrillar assembly. Remarkably, advanced ssNMR techniques can selectively detect and characterize low-abundance oligomeric species without the need for purification, revealing stable, primarily disordered oligomers coexisting with mature fibrils. scienceopen.com
| Technique | Sample State | Key Findings | Relevance to Aβ(1-12) |
|---|---|---|---|
| Solution NMR | Monomeric | Intrinsically disordered, undergoes reversible conformational changes. acs.orgcore.ac.uk | Provides insight into the initial, flexible state of the peptide before aggregation. |
| Solid-State NMR | Fibrillar | N-terminal region (including 1-12) can remain disordered within the fibril structure. pnas.org | Characterizes the structure of the N-terminus within the context of the larger fibril. |
| Advanced ssNMR | Oligomeric | Can detect and characterize transient, disordered oligomers coexisting with fibrils. scienceopen.com | Allows for the study of early-stage, non-fibrillar aggregates that may involve the (1-12) region. |
Fluorescence-based assays are highly sensitive methods for monitoring the kinetics of amyloid aggregation and for studying intermolecular interactions.
Thioflavin T (ThT) Fluorescence: ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. tandfonline.comnih.gov This property makes it the "gold standard" for real-time monitoring of fibril formation. tandfonline.com The assay involves incubating the peptide solution with ThT and measuring the fluorescence intensity over time. A typical aggregation curve shows a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). While widely used for longer Aβ peptides, the principle is applicable to any Aβ fragment that forms ThT-positive aggregates. eurogentec.comroyalsocietypublishing.org However, it is crucial to be aware that various compounds can interfere with the assay, leading to biased results. scispace.com
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two different fluorophores (a donor and an acceptor). When the donor and acceptor are within approximately 1-10 nanometers of each other, excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor emission. nih.gov This phenomenon is used to study the proximity of molecules, making it ideal for detecting the formation of oligomers. By labeling Aβ peptides with a FRET pair, the onset of aggregation and the formation of oligomers can be detected by the appearance of a FRET signal. nih.govoup.com Single-molecule FRET (smFRET) techniques have been particularly powerful in characterizing the heterogeneity and low-population oligomeric species that are difficult to detect with ensemble methods. oup.comoup.com These studies reveal the existence of stable, low-concentration oligomers during the aggregation process. oup.com
| Assay | Principle | Information Obtained | Application to Aβ(1-12) |
|---|---|---|---|
| Thioflavin T (ThT) | Enhanced fluorescence upon binding to cross-β-sheet structures. tandfonline.comnih.gov | Kinetics of fibril formation (lag time, elongation rate). royalsocietypublishing.org | Quantifies the formation of mature fibrillar aggregates containing the (1-12) fragment. |
| FRET | Non-radiative energy transfer between a donor and acceptor fluorophore in close proximity (1-10 nm). nih.gov | Detection of oligomerization, intermolecular distances, and conformational changes. nih.gov | Monitors the initial stages of aggregation and the formation of small oligomers. |
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum is sensitive to the secondary structure of the peptide backbone. jasco-global.com A random coil conformation, typical for monomeric Aβ, shows a characteristic negative band around 198 nm. researchgate.net In contrast, a β-sheet structure, which is the hallmark of amyloid fibrils, displays a negative band around 218 nm and a positive band near 195-200 nm. researchgate.netnih.gov CD is frequently used to monitor the conformational transition from a random coil or α-helical state to a β-sheet structure during aggregation. jasco-global.commpg.de Studies on Aβ peptides have used CD to track the time-dependent increase in β-sheet content as aggregation proceeds. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the amide I region (1600-1700 cm⁻¹), is highly sensitive to the secondary structure of proteins. The frequency of the amide I band is determined by the C=O stretching vibrations of the peptide backbone, which are influenced by hydrogen bonding patterns. Unordered structures typically show a broad peak around 1650-1658 cm⁻¹. acs.orgbiorxiv.org In contrast, β-sheets give rise to a strong, narrow band between 1620 and 1635 cm⁻¹. acs.orgmdpi.com A key feature of antiparallel β-sheets, which can be present in intermediate structures, is an additional, weaker band around 1690-1694 cm⁻¹. acs.orgnih.gov IR spectroscopy can thus distinguish between different types of β-sheet arrangements and is a powerful tool for diagnosing amyloid formation. acs.org
| Technique | Spectral Signature for Random Coil | Spectral Signature for β-Sheet | Application to Aβ(1-12) |
|---|---|---|---|
| Circular Dichroism (CD) | Negative band ~198 nm. researchgate.net | Negative band ~218 nm, Positive band ~195-200 nm. researchgate.net | Monitors the global conformational transition from disordered monomer to β-sheet-rich aggregate. |
| Infrared (IR) Spectroscopy | Broad band ~1650-1658 cm⁻¹. acs.orgbiorxiv.org | Strong band ~1620-1635 cm⁻¹ (parallel/antiparallel); weaker band ~1690-1694 cm⁻¹ (antiparallel). acs.orgnih.gov | Provides detailed information on the type and content of β-sheet structure in aggregates. |
Fluorescence-Based Assays (e.g., Thioflavin T (ThT) fluorescence, FRET)
Microscopy Techniques for Morphological Characterization of Aggregates
Microscopy techniques are essential for visualizing the morphology and ultrastructure of the various aggregated species formed by Aβ(1-12), from early oligomers to mature fibrils.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing surfaces at the nanoscale. frontiersin.org It operates by scanning a sharp tip over a surface, allowing for the characterization of the morphology of individual aggregates in their native, hydrated state. AFM has been extensively used to study Aβ aggregation, revealing a wide variety of structures including spherical oligomers, curvilinear protofibrils, and mature, unbranched fibrils. researchgate.netnih.gov Studies have shown that early aggregation stages involve the formation of small, globular oligomers, which can then assemble into larger protofibrils and eventually mature fibrils. nih.gov High-speed AFM allows for real-time visualization of the fibril formation process, providing dynamic insights into nucleation and elongation mechanisms. pnas.org The ability of AFM to resolve subtle differences in aggregate morphology makes it a powerful tool for characterizing the polymorphism of Aβ assemblies. rsc.org
Transmission Electron Microscopy (TEM): TEM uses a beam of electrons to create an image of a sample, providing much higher resolution than light microscopy. Typically, samples for TEM are negatively stained with heavy metal salts to enhance contrast. TEM has been fundamental in establishing the fibrillar nature of amyloid deposits. It reveals long, unbranched filaments, often with a twisted or helical appearance. mdpi.com While powerful, the staining and dehydration process can potentially introduce artifacts.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a revolutionary technique where samples are flash-frozen in vitreous ice, preserving them in a near-native, hydrated state. This avoids the need for staining and minimizes artifacts. whiterose.ac.uk Recent advances in cryo-EM have enabled the determination of Aβ fibril structures at near-atomic resolution. ucl.ac.ukexlibrisgroup.com These studies have revealed the precise arrangement of peptide chains within the fibril, showing that they are composed of one or more protofilaments intertwined with each other. exlibrisgroup.commdpi.com Cryo-EM structures of brain-derived Aβ filaments have highlighted the polymorphic nature of amyloid fibrils and have shown that even N-terminally truncated peptides, such as those starting at residue 11 or 12, can be incorporated into the fibril structure. biorxiv.org
| Technique | Principle | Typical Structures Observed | Advantages for Aβ(1-12) Studies |
|---|---|---|---|
| Atomic Force Microscopy (AFM) | Scans a sharp tip over a surface to generate a topographical image. frontiersin.org | Globular oligomers (2-50 nm), protofibrils, mature fibrils. frontiersin.orgresearchgate.net | High-resolution imaging in liquid; allows real-time observation of aggregation. pnas.org |
| Transmission Electron Microscopy (TEM) | Transmits a beam of electrons through a thin, negatively stained sample. | Long, unbranched, often twisted fibrils. mdpi.com | Provides classic ultrastructural images of mature fibrils. |
| Cryo-Electron Microscopy (Cryo-EM) | Images flash-frozen, hydrated samples with electrons. whiterose.ac.uk | Protofilament arrangement, detailed fibril ultrastructure. exlibrisgroup.commdpi.com | Near-atomic resolution structures of fibrils in a near-native state. ucl.ac.uk |
Atomic Force Microscopy (AFM) for Oligomer and Fibril Morphology
Biophysical Techniques for Size and Assembly Analysis
The study of Beta-Amyloid (1-12) (Aβ(1-12)) aggregation and the structural characteristics of its various assembled forms is crucial for understanding its role in broader pathological contexts. A range of biophysical techniques are employed to analyze the size distribution of aggregates, characterize oligomeric species, and investigate the peptide's interaction with membranes.
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It works by illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The analysis of these fluctuations provides the hydrodynamic radius (Rh) of the particles.
In the context of Aβ(1-12) and related amyloid peptides, DLS is instrumental in monitoring the progression of aggregation over time. For instance, studies on Aβ peptides have used DLS to track the formation of aggregates, revealing a broad distribution of particles. researchgate.net In one study, after a short incubation period, DLS analysis showed particles with a hydrodynamic radius centered around 10 nm. researchgate.net As aggregation progresses, the average particle size increases. researchgate.net For example, after 20 hours, the hydrodynamic radius of some Aβ oligomers was observed to be approximately 75 nm. researchgate.net
The technique is also valuable for assessing the influence of other molecules on Aβ aggregation. For example, DLS has been used to demonstrate that different isoforms of apolipoprotein E can inhibit the aggregation of Aβ peptides. researchgate.net
Table 1: Illustrative DLS Data on Aβ Aggregate Sizes This table is a representative example based on findings from various amyloid beta studies and does not represent a specific experiment on Aβ(1-12).
| Incubation Time | Average Hydrodynamic Radius (Rh) | Observation |
|---|---|---|
| 0 hours | ~6 nm | Primarily monomeric protein. mdpi.com |
| 1 hour | ~10 nm | Presence of early-stage oligomers. researchgate.net |
| 24 hours | >100 nm | Formation of larger aggregates. mdpi.com |
Ion Mobility Spectrometry (IMS) and Mass Spectrometry for Oligomer Characterization
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is a powerful analytical technique for characterizing the size, shape, and stoichiometry of protein oligomers in the gas phase. mpg.dewhiterose.ac.ukresearchgate.net ESI-IMS-MS allows for the separation of ions based not only on their mass-to-charge ratio (m/z) but also on their drift time through a gas-filled chamber, which is related to their collisional cross-section (CCS) – a measure of their shape and size. mpg.de
This technique is particularly useful for studying the heterogeneous and transient nature of early amyloid oligomers. mpg.de For Aβ peptides, IMS-MS has been used to identify and structurally characterize various oligomeric species, from dimers to nonamers and even larger assemblies. pnas.orgelifesciences.org The data can reveal the presence of different conformations for a given oligomer size. elifesciences.org For example, studies on Aβ42 have shown that oligomers can exist in distinct arrangements, some of which may lead to the formation of neurotoxic fibrils while others form non-toxic amorphous aggregates. elifesciences.org
IMS-MS can also elucidate the assembly pathways of amyloid peptides. By monitoring the populations of different oligomers over time, researchers can identify on-pathway and off-pathway species. For instance, in some Aβ systems, the tetramer has been suggested to be a critical on-pathway oligomer. mpg.de Furthermore, combining IMS with other techniques like action-FRET has been used to study conformational changes in Aβ fragments, such as the transition from globular to helical structures under different charge states. rsc.org
Electrophysiological Methods (e.g., Black Lipid Membrane (BLM)) for Membrane Permeability Studies
The interaction of Aβ peptides with cell membranes is a key aspect of their biological activity. Electrophysiological techniques, such as the Black Lipid Membrane (BLM) method, are employed to investigate the effects of these peptides on membrane integrity and permeability. nih.gov A BLM is an artificial lipid bilayer formed across a small aperture, separating two aqueous compartments. By applying a voltage across the membrane and measuring the resulting current, one can determine the membrane's conductance and permeability to ions. nih.gov
Studies using BLM have demonstrated that Aβ peptides can interact with and disrupt lipid bilayers, leading to an increase in membrane conductance. nih.gov This increased permeability is often attributed to the formation of pores or other defects in the membrane by Aβ oligomers. nih.govarxiv.orgnih.gov The composition of the lipid membrane can influence the extent of this interaction. nih.gov For example, changes in membrane properties can trigger amyloid toxicity through electrostatic mechanisms. nih.gov
BLM experiments can also be used to assess the efficacy of potential inhibitors of Aβ-induced membrane damage. By measuring the changes in membrane resistance (Rm) and capacitance (Qm) in the presence and absence of the peptide and inhibitor, researchers can quantify the protective effects. For instance, a significant decrease in Rm upon addition of Aβ oligomers indicates membrane permeation, and the ability of an inhibitor to prevent this decrease demonstrates its protective action. nih.govacs.org
Table 2: Representative BLM Data on Aβ-Induced Membrane Permeation This table is a representative example based on findings from various amyloid beta studies and does not represent a specific experiment on Aβ(1-12).
| Condition | Membrane Resistance (Rm) (MΩ cm²) | Membrane Capacitance (Qm) (μF cm⁻²) | Interpretation |
|---|---|---|---|
| BLM only | ~7.25 | ~3.72 | Intact, non-permeated membrane. nih.govacs.org |
| BLM + Aβ Oligomers | ~0.079 | ~11.57 | Significant membrane permeation by Aβ oligomers. nih.govacs.org |
Computational and In Silico Approaches
Computational methods provide powerful tools to investigate the molecular-level details of Aβ(1-12) behavior that are often difficult to capture experimentally. These approaches allow for the simulation of conformational dynamics, interactions, and the electronic structure of key regions.
Molecular Dynamics (MD) Simulations for Conformational Transitions and Interactions
Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, enabling the study of the dynamic behavior of biomolecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the conformational transitions and intermolecular interactions of peptides like Aβ(1-12). pnas.org
MD simulations have been instrumental in observing the conformational plasticity of Aβ peptides, including the transition from α-helical or random coil structures to β-sheet-rich conformations, which is a hallmark of amyloid formation. pnas.orgacs.org These simulations can trace the entire unfolding and refolding pathways, identifying key intermediate structures. pnas.org For example, studies on Aβ40 have shown that certain glycine (B1666218) residues are crucial for the formation of β-sheets in an aqueous environment. pnas.org
The interaction of Aβ peptides with membranes has also been extensively studied using MD. Simulations can reveal how the peptide inserts into or lies on the surface of a lipid bilayer, and how this interaction influences the peptide's secondary structure. pnas.orgtandfonline.com Electrostatic interactions are often found to be a major driving force for these conformational changes. tandfonline.com Furthermore, MD simulations are used to investigate the stability of Aβ oligomers and the intermolecular forces, such as salt bridges and hydrophobic interactions, that hold them together. frontiersin.orgacs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) for Metal Binding Sites
The N-terminal region of Aβ, which includes the (1-12) sequence, is known to contain high-affinity binding sites for metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). arxiv.orgarxiv.org Understanding the precise coordination chemistry of these metal ions is crucial, as metal binding can significantly influence Aβ aggregation and toxicity.
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that allows for a highly accurate description of specific regions of a large molecular system. arxiv.orgarxiv.org In this approach, the region of primary interest, such as the metal binding site, is treated with the accuracy of quantum mechanics (QM), while the rest of the protein and its environment are treated with the computational efficiency of classical molecular mechanics (MM). arxiv.org
QM/MM has been applied to study the Cu²⁺-Aβ(1-16) coordination sphere, helping to model the energetics and redox potentials of different binding modes. acs.org The primary ligands for Cu²⁺ binding in the N-terminal domain are histidine residues (His6, His13, His14) and several oxygen-containing residues like glutamic acid (Glu11). acs.orgarxiv.org QM/MM calculations can help elucidate the preferred coordination geometries and the electronic structure of the metal-peptide complex, providing insights that are challenging to obtain through purely experimental or classical simulation methods due to the disordered nature of the peptide and the rapid kinetics of aggregation. arxiv.orgarxiv.org
Future Directions and Unresolved Questions in Beta Amyloid 1 12 Research
Elucidating the Physiological Functions of Beta-Amyloid (1-12)
While the broader Beta-Amyloid (Aβ) peptide is extensively studied for its pathological role in Alzheimer's disease, the specific physiological functions of its shorter fragments, like Aβ(1-12), remain largely enigmatic. The evolutionary conservation of the Aβ sequence suggests a critical biological role. d-nb.info Emerging evidence points towards several potential functions for Aβ peptides in general, which may also extend to the Aβ(1-12) fragment. These include regulating synaptic function, promoting recovery from brain injury, suppressing microbial infections, and potentially inhibiting cancer cell proliferation. en-journal.orgfrontiersin.org
A key hypothesis is that Aβ peptides, possibly including Aβ(1-12), are involved in a negative feedback loop to regulate neuronal activity. en-journal.org In this model, heightened neuronal activity increases Aβ production, which in turn dampens synaptic transmission to maintain homeostasis. en-journal.org Furthermore, Aβ peptides have been implicated in the regulation of cholesterol and sphingomyelin (B164518) metabolism. mdpi.com The N-terminal region of Aβ, which includes the 1-12 sequence, is known to be involved in interactions with various molecules, although the precise relevance to its biological function is not yet fully understood. nih.gov It is also suggested that in its normal, monomeric state, Aβ could be bound to a ligand, essential for a normal physiological role. nih.gov
Unraveling the specific contributions of the Aβ(1-12) fragment to these putative functions is a critical future direction. It is plausible that this shorter peptide may have distinct roles or modulate the functions of the full-length Aβ. For instance, studies have shown that different Aβ fragments can have varying effects, with some even exhibiting neuroprotective properties under certain conditions. en-journal.org Future research must focus on isolating the effects of Aβ(1-12) to determine if it acts as a functional unit or merely a byproduct of amyloid precursor protein (APP) processing.
Developing Advanced In Vitro and Ex Vivo Models for Beta-Amyloid (1-12) Studies
To dissect the specific roles of Beta-Amyloid (1-12), the development of more sophisticated research models is paramount. Current in vitro studies often rely on synthetic or recombinant Aβ peptides, which may not fully replicate the properties of Aβ produced in a biological system. mdpi.com
In Vitro Models: Traditional in vitro aggregation assays, often monitored by Thioflavin T (ThT) fluorescence, circular dichroism (CD), and transmission electron microscopy (TEM), are valuable for studying the basic kinetics of fibril formation. mdpi.com However, these systems often use high concentrations of synthetic peptides that may not reflect physiological conditions. aip.org Future in vitro models should aim to:
Incorporate cellular membranes or lipid rafts to study the interaction of Aβ(1-12) with lipid environments, which is known to influence aggregation. nih.gov
Utilize microfluidic devices to study aggregation kinetics in small volumes and under controlled flow conditions, mimicking the brain's interstitial fluid dynamics.
Develop cell-free expression systems that can produce Aβ(1-12) with more natural post-translational modifications.
Ex Vivo Models: Organotypic brain slice cultures offer a significant advantage over dissociated cell cultures by preserving the complex tissue architecture of the brain. nih.gov These models can be used to study the secretion and effects of Aβ(1-12) in a more physiologically relevant context. nih.gov For instance, hippocampal slice cultures have been successfully used to measure the secretion of Aβ40 and Aβ42. nih.gov Future ex vivo research should focus on:
Developing methods to specifically measure the production and clearance of the Aβ(1-12) fragment in these slice cultures.
Using advanced imaging techniques, such as optical coherence tomography (OCT), for label-free, volumetric investigation of Aβ plaque formation and dynamics in ex vivo brain tissue. nih.gov
Employing multi-electrode arrays (MEAs) to study how Aβ(1-12) specifically affects synaptic plasticity and network activity in different brain regions. mdpi.com
The following table summarizes some of the advanced models being developed:
| Model Type | Description | Potential for Aβ(1-12) Research |
| 3D Brain Organoids | IPSC-derived human cells that self-assemble into three-dimensional structures resembling parts of the human brain. mdpi.com | Allows for studying the effects of Aβ(1-12) in a human-specific context, including its impact on neuronal development and function. |
| Microfluidic Chambers | Devices that allow for the precise control of the cellular microenvironment and fluid flow. | Enables the study of Aβ(1-12) aggregation and transport across a simulated blood-brain barrier. |
| Organotypic Slice Cultures with MEAs | Combines the preserved tissue architecture of slice cultures with the ability to record electrical activity from neuronal networks. mdpi.com | Provides a platform to investigate the direct impact of Aβ(1-12) on synaptic transmission and network excitability. |
Understanding the Interplay of Beta-Amyloid (1-12) with Other Peptides and Cellular Pathways
The biological effects of Beta-Amyloid (1-12) are unlikely to occur in isolation. A crucial area of future research is to understand its interactions with other peptides and its influence on various cellular pathways.
Interaction with Other Peptides: The Aβ peptide is known to interact with a variety of other proteins and peptides, which can modulate its aggregation and toxicity. mdpi.com For example, apolipoprotein E (ApoE) binds to the 12-28 region of Aβ, influencing its clearance and deposition. frontiersin.org The interplay between Aβ and tau protein is a central feature of Alzheimer's disease pathology, where Aβ aggregation is thought to promote tau hyperphosphorylation and the formation of neurofibrillary tangles. frontiersin.orgmdpi.com There is also evidence of cross-seeding between Aβ and other amyloidogenic proteins like islet amyloid polypeptide (IAPP). frontiersin.org
Future studies should investigate:
Whether the Aβ(1-12) fragment can independently interact with proteins like ApoE and tau, or if it modulates the interaction of full-length Aβ with these partners.
The potential for Aβ(1-12) to cross-seed or be seeded by other amyloidogenic peptides, which could have implications for a broader range of protein misfolding diseases.
Influence on Cellular Pathways: Aβ peptides can perturb a multitude of cellular pathways, leading to synaptic dysfunction, mitochondrial damage, and inflammation. frontiersin.orgmdpi.com The binding of Aβ to cell surface receptors, such as the Receptor for Advanced Glycation Endproducts (RAGE), can trigger intracellular signaling cascades. pnas.org For instance, the interaction of Aβ with RAGE on neurons can induce the production of macrophage-colony stimulating factor (M-CSF), a pro-inflammatory molecule. pnas.org Aβ has also been shown to affect calcium homeostasis and inhibit the ubiquitin-proteasome system. mdpi.com
Key unresolved questions include:
Does the Aβ(1-12) fragment bind to specific receptors and activate downstream signaling pathways?
How does Aβ(1-12) contribute to oxidative stress and neuroinflammation? pnas.org
Can Aβ(1-12) enter the cell and interact with intracellular components, such as mitochondria or the proteasome?
The table below outlines some key interacting partners and pathways that warrant further investigation in the context of Aβ(1-12).
| Interacting Molecule/Pathway | Known Interaction with Aβ (General) | Relevance for Aβ(1-12) Research |
| Apolipoprotein E (ApoE) | Binds to Aβ (residues 12-28) and modulates its aggregation and clearance. frontiersin.org | Determining if the N-terminal 1-12 region contributes to this interaction is crucial. |
| Tau Protein | Aβ aggregates can induce tau hyperphosphorylation and aggregation. mdpi.com | Investigating if Aβ(1-12) can initiate or modulate this pathological cascade. |
| RAGE Receptor | Aβ binding activates pro-inflammatory pathways. pnas.org | Exploring if Aβ(1-12) can act as a ligand for RAGE or other cell surface receptors. |
| Proteasome System | Aβ can inhibit proteasome activity, leading to the accumulation of misfolded proteins. mdpi.com | Understanding if Aβ(1-12) contributes to this inhibition. |
Implications for Fundamental Protein Misfolding and Aggregation Sciences
The study of Beta-Amyloid (1-12) holds significant implications for the broader field of protein misfolding and aggregation. The process of amyloid formation is a nucleation-dependent phenomenon, where a conformational change from a soluble, often alpha-helical or random coil structure, to a beta-sheet-rich form initiates aggregation. nih.govlibretexts.org
The Aβ peptide is considered an intrinsically disordered protein, meaning it does not have a stable three-dimensional structure in its monomeric state. bmbreports.org This inherent flexibility is a key factor in its propensity to misfold and aggregate. While the C-terminus of Aβ is known to enhance its amyloidogenic potential, the N-terminus, which includes the 1-12 sequence, also plays a role in the initial association with cell membranes and subsequent structural transitions. nih.gov Deletion of the N-terminal residues has been shown to accelerate aggregation. pnas.org
Research into Aβ(1-12) can provide fundamental insights into:
The initial steps of nucleation: Understanding how the N-terminal region contributes to the formation of the initial "seed" for aggregation is critical. This region's interaction with the cellular environment, such as lipid membranes and changes in pH, may be a key initiating event. pnas.org
The principles of protein-protein interactions: The self-assembly of Aβ(1-12) and its interactions with other peptides can serve as a model system for studying the forces that drive protein aggregation, including hydrophobic and electrostatic interactions.
The concept of "amyloid-pore" toxicity: Some studies suggest that amyloid oligomers form pore-like structures in cell membranes, disrupting ion homeostasis. nih.gov Investigating whether Aβ(1-12) can form or contribute to such toxic pore structures would be a significant advancement.
The aggregation process of amyloid proteins is complex, involving primary nucleation, elongation, and secondary nucleation. bmbreports.org By focusing on a smaller, defined fragment like Aβ(1-12), researchers can simplify the system and potentially isolate specific steps in this pathological cascade, yielding knowledge applicable to a wide range of neurodegenerative and other protein misfolding diseases. mdpi.combmglabtech.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
